
シアノコバラミン不純物 F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanocobalamin Impurity F is a chemical compound related to Cyanocobalamin, which is a synthetic form of vitamin B12. This impurity is often encountered during the production and analysis of Cyanocobalamin. It is crucial in pharmaceutical research for quality control, method validation, and stability studies .
科学的研究の応用
Analytical Techniques for Detection
High-performance liquid chromatography (HPLC) is a widely used technique for quantifying cyanocobalamin and its impurities in various formulations. Recent studies have developed methods to enhance the separation and detection of cyanocobalamin impurities, including Cyanocobalamin Impurity F.
HPLC Methodology
- Column Type : Phenomenex Luna C18
- Mobile Phase : 60% v/v methanol with 1.6 mmol/L EDTA
- Detection Limits : Linear range from 1.0 μg/L to 20 μg/L for cyanocobalamin .
This methodology allows for rapid identification of impurities, which is critical in pharmaceutical quality control.
Stability Studies
Stability studies have shown that the formulation of cyanocobalamin can be affected by various excipients. For instance, formulations containing lactose monohydrate and EDTA demonstrated improved stability and lower impurity levels compared to other combinations .
Case Study: Lyophilized Formulations
A study evaluated different lyophilized formulations of hydroxocobalamin (a related compound) and their impurity profiles over time. Formulations containing lactose monohydrate showed better stability under accelerated conditions, with impurity levels remaining within acceptable limits .
Safety and Efficacy in Pharmaceuticals
Cyanocobalamin is primarily used to treat vitamin B12 deficiencies caused by various medical conditions such as pernicious anemia and malabsorption syndromes. The presence of impurities like Cyanocobalamin Impurity F can potentially alter the pharmacokinetics and pharmacodynamics of the drug.
Clinical Implications
- Adverse Effects : Allergic reactions and other side effects may be exacerbated by impurities .
- Therapeutic Efficacy : Impurities can interfere with the absorption and utilization of vitamin B12 in the body, leading to suboptimal treatment outcomes .
Regulatory Considerations
The regulatory landscape for cyanocobalamin formulations emphasizes the importance of monitoring impurities during manufacturing processes. The FDA has established guidelines for acceptable impurity levels in pharmaceutical products to ensure patient safety .
Future Directions in Research
Ongoing research aims to better understand the implications of various impurities in cyanocobalamin formulations:
- Development of Improved Analytical Methods : Enhanced detection techniques are needed for more accurate assessment of impurities.
- Formulation Optimization : Investigating new excipients that can stabilize cyanocobalamin while minimizing impurity formation.
- Long-term Stability Studies : Conducting comprehensive stability studies under varied environmental conditions to better predict shelf-life and efficacy.
Data Summary Table
Study Focus | Methodology | Key Findings |
---|---|---|
HPLC Analysis | Phenomenex Luna C18 | Effective separation of cyanocobalamin impurities |
Lyophilized Formulations | Stability Testing | Lactose + EDTA improves stability |
Clinical Efficacy | Patient Outcomes | Impurities affect absorption and side effects |
作用機序
Target of Action
Cyanocobalamin, also known as Vitamin B12, is a highly complex, essential vitamin . It is necessary for DNA synthesis and cellular energy production . The primary targets of Cyanocobalamin are the enzymes methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in the synthesis of purines and pyrimidines that form DNA .
Mode of Action
Cyanocobalamin serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . The mechanism of action is based upon its ability to very tightly bind cyanide ions . The resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound .
Biochemical Pathways
Cyanocobalamin is involved in several biochemical pathways. It plays a role in the methylation of homocysteine to methionine, a process that requires the presence of methylcobalamin . Additionally, it is involved in the isomerization of methylmalonyl CoA (a metabolite in propionate metabolism) to succinyl CoA .
Pharmacokinetics
The pharmacokinetics of cyanocobalamin involve its absorption, distribution, metabolism, and excretion (ADME). It is administered parenterally or orally for treating deficiency states . The major pathway of endogenous detoxification is conversion, by means of thiosulfate, into the less toxic compound thiocyanate which is then excreted in the urine . Minor routes of elimination are excretion of hydrogen cyanide through the lungs and binding to cysteine or hydroxocobalamin (vitamin B12) .
Result of Action
The result of cyanocobalamin’s action is the maintenance of normal brain function and the development of red blood cells . It is used to treat vitamin B12 deficiency in people with pernicious anemia and other conditions . In the case of cyanide poisoning, the resulting molecule, cyanocobalamin, is a physiologically stable, non-toxic compound that is excreted in the urine .
Action Environment
The action of cyanocobalamin can be influenced by various environmental factors. For instance, cyanide poisoning can occur following inhalation, ingestion, or contact of cyanide with the skin or mucus membranes . The main exposure route is by inhalation of volatile cyanides . Therefore, the environment in which cyanocobalamin is administered can significantly impact its action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyanocobalamin Impurity F involves complex organic reactions. The exact synthetic routes and reaction conditions are proprietary and vary among manufacturers. Generally, the synthesis involves the manipulation of the corrin ring structure of Cyanocobalamin under specific conditions to produce the impurity .
Industrial Production Methods: Industrial production of Cyanocobalamin Impurity F is typically carried out in specialized facilities equipped to handle complex organic synthesis. The process involves multiple steps, including purification and characterization to ensure the impurity meets regulatory standards .
化学反応の分析
Types of Reactions: Cyanocobalamin Impurity F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydroxylated compounds .
類似化合物との比較
Cyanocobalamin: The parent compound, widely used as a vitamin B12 supplement.
Hydroxocobalamin: Another form of vitamin B12, used in the treatment of cyanide poisoning.
Methylcobalamin: A coenzyme form of vitamin B12, involved in the synthesis of methionine.
Adenosylcobalamin: A coenzyme form of vitamin B12, involved in the metabolism of certain amino acids and fatty acids.
Uniqueness: Cyanocobalamin Impurity F is unique due to its specific structural modifications, which distinguish it from other cobalamin derivatives. These modifications can affect its chemical reactivity and biological activity, making it a valuable tool in research and quality control .
生物活性
Cyanocobalamin Impurity F, a derivative of vitamin B12, has garnered attention for its biological activity and implications in various biochemical pathways. This article delves into its mechanisms of action, pharmacokinetics, and potential applications in medical and pharmaceutical research.
Overview of Cyanocobalamin and Its Impurities
Cyanocobalamin, commonly known as vitamin B12, is essential for numerous physiological functions, including DNA synthesis and red blood cell formation. As a cofactor for enzymes such as methionine synthase and L-methylmalonyl-CoA mutase, it plays a crucial role in methylation reactions within the body. Cyanocobalamin Impurity F represents a specific impurity that can arise during the synthesis of cyanocobalamin, potentially affecting its efficacy and safety profile .
Cofactor Role:
Cyanocobalamin serves as a cofactor in critical enzymatic reactions:
- Methionine Synthase: Converts homocysteine to methionine, crucial for protein synthesis and methylation reactions.
- Methylmalonyl-CoA Mutase: Converts methylmalonyl-CoA to succinyl-CoA, important for fatty acid metabolism and energy production .
Biochemical Pathways:
The biological activity of cyanocobalamin involves several key pathways:
- Methylation Pathways: These are vital for DNA synthesis and repair.
- Energy Metabolism: Involvement in the conversion of substrates into energy through the Krebs cycle.
Pharmacokinetics
Absorption and Distribution:
Cyanocobalamin is rapidly absorbed following intramuscular injection, reaching peak plasma concentrations within one hour. It is transported in the bloodstream bound to specific proteins (transcobalamin I and II) .
Metabolism and Excretion:
Once in circulation, cyanocobalamin is converted into its active forms (methylcobalamin and adenosylcobalamin) within tissues. The compound is primarily excreted via the kidneys; approximately 50-98% of administered doses are eliminated through urine within the first eight hours post-administration .
Case Studies
-
Photodegradation Study:
A study investigated the photodegradation of cyanocobalamin in the presence of ascorbic acid at pH 4.0. The results indicated that ascorbic acid enhances the degradation rate of cyanocobalamin, with significant implications for its stability in formulations . Table 1: Kinetics of PhotodegradationTime (min) Cyanocobalamin Concentration (M x 10^5) Hydroxocobalamin Concentration (M x 10^5) Total (M x 10^5) 0 4.426 0.108 4.534 30 4.141 0.203 4.344 60 3.886 0.272 4.158 90 3.668 0.362 3.970 120 3.398 0.483 3.881 -
Impurity Analysis:
Analysis of various formulations containing cyanocobalamin showed that certain excipients can influence impurity levels significantly, indicating the importance of formulation stability . Table 2: Impurity Levels Across FormulationsFormulation ID Total Impurity (%) F1 <30 F2 <30 F3 <20 F4 <25 F5 >30
Research Applications
Cyanocobalamin Impurity F has several applications in research:
- Pharmaceutical Quality Control: Used as a reference standard for ensuring the quality and consistency of cyanocobalamin formulations.
- Metabolic Studies: Helps elucidate metabolic pathways involving vitamin B12 derivatives.
- Medical Research: Investigated for potential roles in treating vitamin B12-related disorders .
特性
CAS番号 |
23208-66-4 |
---|---|
分子式 |
C63H85CoN13O15P |
分子量 |
1354.3 g/mol |
IUPAC名 |
[(2R)-1-[3-[(1Z,4S,5S,6R,8R,9R,10Z,13S,15Z,18R,22R)-5,8-bis(2-amino-2-oxoethyl)-4,13,18-tris(3-amino-3-oxopropyl)-2,5,6,9,11,14,14,22-octamethyl-20-oxo-19-oxa-23,24,26-triaza-25-azanidahexacyclo[15.5.1.13,6.17,10.112,15.018,22]hexacosa-1,3(26),10,12(24),15,17(23)-hexaen-9-yl]propanoylamino]propan-2-yl] [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate;cobalt(3+);cyanide |
InChI |
InChI=1S/C62H87N12O15P.CN.Co/c1-29-20-37-38(21-30(29)2)74(28-69-37)56-51(83)52(39(27-75)86-56)89-90(84,85)88-31(3)26-68-47(81)17-18-58(8)36(22-45(66)79)55-61(11)59(9,24-46(67)80)35(13-15-43(64)77)50(73-61)33(5)54-60(10)25-48(82)87-62(60,19-16-44(65)78)41(71-54)23-40-57(6,7)34(12-14-42(63)76)49(70-40)32(4)53(58)72-55;1-2;/h20-21,23,28,31,34-36,39,51-52,55-56,75,83H,12-19,22,24-27H2,1-11H3,(H13,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,84,85);;/q;-1;+3/p-2/t31-,34-,35-,36+,39-,51-,52-,55?,56+,58-,59+,60-,61+,62+;;/m1../s1 |
InChIキー |
OJSKLTTYSHGOIF-POORCIQWSA-L |
異性体SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@]8(CC(=O)O[C@]8(C(=N7)/C=C\9/C([C@@H](C(=N9)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)C)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
正規SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C8(CC(=O)OC8(C(=N7)C=C9C(C(C(=N9)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)C)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Vitamin B12 c-lactone; (8β)-Co-(cyano-κC)-8-Hydroxy-cobinic acid-abdeg-pentamide c,8-lactone, dihydrogen phosphate (ester), inner salt, 3'-ester with (5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole-κN3); 8-Hydroxy-cobinic acid-ab |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。